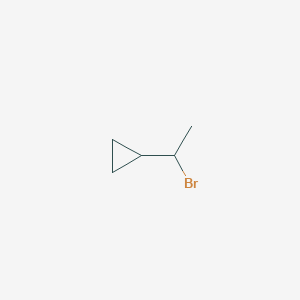

Cyclopropane, (1-bromoethyl)-

Übersicht

Beschreibung

Cyclopropane, (1-bromoethyl)-, also known as (bromomethyl)cyclopropane, is an organic compound with the molecular formula C4H7Br. This compound is characterized by a cyclopropane ring substituted with a bromomethyl group. It is a colorless liquid with a boiling point of approximately 105-107°C . Cyclopropane derivatives are known for their unique structural and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopropane, (1-bromoethyl)-, can be synthesized through several methods. One common approach involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields . Another method involves the coupling reaction of (bromomethyl)cyclopropane with phenylmagnesium bromide .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods allows for the production of significant quantities of cyclopropane derivatives for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropane, (1-bromoethyl)-, undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form various substituted cyclopropane derivatives.

Oxidation Reactions: The compound can undergo oxidation to form cyclopropane carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of cyclopropane, (1-bromoethyl)-, include cyanogen bromide (BrCN), triethylamine (Et3N), phenylmagnesium bromide, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from the reactions of cyclopropane, (1-bromoethyl)-, include substituted cyclopropane derivatives, cyclopropane carboxylic acids, and other oxidized or reduced cyclopropane compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Cyclopropane, (1-bromoethyl)- is typically used in organic synthesis due to the bromoethyl group's capability to act as a leaving group in various organic reactions. The strained cyclopropane ring contributes to the compound's high reactivity.

Synthesis Several methods can synthesize Cyclopropane, (1-bromoethyl)-, highlighting the versatility of cyclopropane derivatives in organic synthesis. (Bromomethyl)cyclopropane, a related compound, is used in the synthesis of 1,4-dienes via iron-catalyzed cross-coupling with alkenyl Grignard reagents . It has also been employed as a synthetic building block for introducing the cyclopropylmethyl group .

Comparable Compounds Cyclopropane, (1-bromoethyl)- shares similarities with other halogenated cyclopropanes and aliphatic bromides. Examples of comparable compounds include:

- 1-Bromocyclopropane: A simple bromo-substituted cyclopropane.

- 1-Bromobutane: Features a linear structure and is used as a solvent.

- 2-Bromocyclobutane: Possesses a cyclic structure with a different ring size.

- 1-Bromo-2-methylpropane: Has a branched alkyl chain and a higher boiling point.

The combination of a cyclopropane ring with a bromoethyl substituent gives Cyclopropane, (1-bromoethyl)- unique reactivity patterns that are not observed in linear or larger cyclic compounds. Its capacity to undergo various chemical transformations while retaining its core structure makes it valuable for synthetic applications.

Method for producing (bromomethyl)cyclopropane

A method for producing high purity (bromomethyl)cyclopropane involves starting with cyclopropylmethanol under synthesis conditions that enable high productivity on an industrial scale . Because of the high reactivity of cyclopropyl and cyclobutyl strained rings, it is often preferable to use these intermediates in the last steps of preparation of active substances . Consequently, the purity of the (bromomethyl)cyclobutane and (bromomethyl)cyclopropane molecules is essential since it directly influences the impurity profile of the active substances .

Wirkmechanismus

The mechanism of action of cyclopropane, (1-bromoethyl)-, involves its interaction with various molecular targets and pathways. The compound’s bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures . The cyclopropane ring imposes conformational rigidity on the molecules, enhancing their metabolic stability and extending their therapeutic action .

Vergleich Mit ähnlichen Verbindungen

Cyclopropane, (1-bromoethyl)-, can be compared with other similar compounds, such as:

Cyclopropylmethyl bromide: Similar in structure but with different reactivity and applications.

Bromocyclopropane: Lacks the additional methyl group, leading to different chemical properties.

(Bromomethyl)cyclobutane: Contains a larger ring structure, resulting in different reactivity and stability.

The uniqueness of cyclopropane, (1-bromoethyl)-, lies in its combination of a cyclopropane ring and a bromomethyl group, which imparts distinct chemical and physical properties that are valuable in various scientific and industrial applications .

Biologische Aktivität

Cyclopropane, (1-bromoethyl)-, also known as 1-bromo-1-ethylcyclopropane, is a halogenated cyclopropane derivative with significant biological activity. This compound is characterized by its unique three-membered carbon ring structure combined with a bromoethyl substituent, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : CHBr

- Molecular Weight : Approximately 165.03 g/mol

- Boiling Point : 105-107 °C

- Density : 1.392 g/mL at 25 °C

- Refractive Index : n 1.457

The cyclopropane ring introduces significant angle strain, which enhances the compound's reactivity, making it a valuable intermediate in organic synthesis .

The bromoethyl group in cyclopropane, (1-bromoethyl)- acts as an effective leaving group in various organic reactions. This property allows for the compound to participate in nucleophilic substitutions and other transformations that are crucial for synthesizing biologically active molecules .

Enzyme Inhibition Studies

Recent studies have highlighted the potential of cyclopropane derivatives in enzyme inhibition:

- Acetylcholinesterase (AChE) Inhibition : Cyclopropane derivatives have shown promise as AChE inhibitors, which are vital for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The Ki values for these compounds indicate strong inhibitory effects, with reported values ranging from 7.8 ± 0.9 nM to 924.2 ± 104.8 nM against various isoforms of carbonic anhydrase and AChE .

Case Studies

- Synthesis of Bromophenol Derivatives : Research demonstrated that bromophenol derivatives synthesized from cyclopropane compounds exhibited significant inhibitory activity against hCA I and II isoforms, highlighting their potential therapeutic applications .

- Neuroprotective Effects : A study on related cyclopropane derivatives indicated their ability to reduce neuronal hyperexcitability in rat hippocampal slices, suggesting possible applications in treating epilepsy and other neurological disorders .

Comparative Analysis with Related Compounds

The following table summarizes the properties and biological activities of cyclopropane, (1-bromoethyl)- compared to other halogenated cyclopropanes:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Cyclopropane, (1-bromoethyl)- | CHBr | Bromoethyl group enhances reactivity | AChE inhibitor; potential neuroprotective |

| 1-Bromocyclopropane | CHBr | Simple bromo-substituted cyclopropane | Limited biological studies available |

| 2-Bromocyclobutane | CHBr | Cyclic structure; different ring size | Not extensively studied |

| 1-Bromobutane | CHBr | Linear structure; used as a solvent | Limited biological activity |

Eigenschaften

IUPAC Name |

1-bromoethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-4(6)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBMBHKDBAIMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450748 | |

| Record name | Cyclopropane, (1-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80204-20-2 | |

| Record name | Cyclopropane, (1-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.